N'1-[(2-chloro-6-methylpyrimidin-4-yl)carbonyl]-2-(trifluoromethoxy)benzene-1-carbohydrazide
Overview
Description
N'1-[(2-chloro-6-methylpyrimidin-4-yl)carbonyl]-2-(trifluoromethoxy)benzene-1-carbohydrazide is a useful research compound. Its molecular formula is C14H10ClF3N4O3 and its molecular weight is 374.7 g/mol. The purity is usually 95%.
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Biological Activity
N'1-[(2-chloro-6-methylpyrimidin-4-yl)carbonyl]-2-(trifluoromethoxy)benzene-1-carbohydrazide is a compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article delves into its biological activity, synthesis, and applications based on diverse research findings.
Chemical Structure and Properties
The molecular structure of this compound can be represented as follows:
- Molecular Formula : C14H10ClF3N4O3
- Molecular Weight : 374.7 g/mol
- Appearance : Typically appears as a solid
- Solubility : Soluble in organic solvents
- Stability : Sensitive to moisture
Property | Value |
---|---|
Molecular Weight | 374.7 g/mol |
Melting Point | Not specified |
Solubility | Soluble in organic solvents |
Stability | Sensitive to moisture |
Appearance | Solid |
Synthesis
The synthesis of this compound involves several chemical reactions, typically requiring precise conditions such as temperature, solvent choice, and reaction time to optimize yield and purity. The synthesis pathways include the coupling of the pyrimidine derivative with a trifluoromethoxybenzene moiety through carbonylation processes.
Antimicrobial Activity
Research indicates that derivatives of hydrazinecarboxamides, similar in structure to this compound, exhibit significant antimicrobial properties. For instance, studies have shown that related compounds possess moderate inhibition against acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), with IC50 values ranging from 27.04 to 106.75 µM for AChE inhibition, which is comparable to established drugs like rivastigmine .
Antitubercular Activity
In vitro studies have demonstrated that certain hydrazone derivatives show activity against Mycobacterium tuberculosis, with Minimum Inhibitory Concentrations (MICs) ranging from 125 µM to 250 µM for effective derivatives. This suggests potential for developing new antitubercular agents based on the hydrazine framework .
Cytotoxicity Studies
Cytotoxicity assessments reveal that many compounds in this class do not exhibit significant cytostatic effects up to concentrations of 100 µM. This indicates a selective action mechanism that may be beneficial for therapeutic applications without substantial toxicity at lower doses .
Case Studies and Research Findings
Several studies have focused on the biological implications of compounds similar to this compound:
- Cholinesterase Inhibition : A study characterized various hydrazine derivatives for their ability to inhibit cholinesterases, demonstrating that some compounds are more effective than traditional treatments .
- Antimycobacterial Screening : Derivatives were tested against both drug-susceptible and resistant strains of Mycobacterium tuberculosis, showing promising results that warrant further exploration into their mechanisms of action .
- Pharmacokinetic Profiles : Investigations into the pharmacokinetics of related compounds suggest favorable absorption and distribution characteristics in vivo, enhancing their potential as therapeutic agents .
Properties
IUPAC Name |
2-chloro-6-methyl-N'-[2-(trifluoromethoxy)benzoyl]pyrimidine-4-carbohydrazide | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10ClF3N4O3/c1-7-6-9(20-13(15)19-7)12(24)22-21-11(23)8-4-2-3-5-10(8)25-14(16,17)18/h2-6H,1H3,(H,21,23)(H,22,24) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DAFHUSJCZIYUQN-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)Cl)C(=O)NNC(=O)C2=CC=CC=C2OC(F)(F)F | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10ClF3N4O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.70 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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